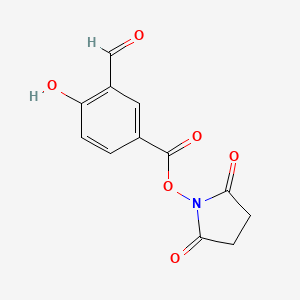
(2,5-Dioxopyrrolidin-1-yl) 3-formyl-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 3-formyl-4-hydroxybenzoate is a chemical compound with the molecular formula C12H9NO6. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinone ring and a benzoate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-formyl-4-hydroxybenzoate typically involves the reaction of 3-formyl-4-hydroxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 3-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: 3-carboxy-4-hydroxybenzoic acid.
Reduction: 3-hydroxymethyl-4-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) 3-formyl-4-hydroxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 3-formyl-4-hydroxybenzoate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the formyl and hydroxyl groups, which can participate in various chemical reactions. The compound can target specific proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) 4-hydroxybenzoate: Similar structure but lacks the formyl group.
(2,5-Dioxopyrrolidin-1-yl) 3-carboxy-4-hydroxybenzoate: An oxidized form of the compound.
(2,5-Dioxopyrrolidin-1-yl) 3-hydroxymethyl-4-hydroxybenzoate: A reduced form of the compound.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 3-formyl-4-hydroxybenzoate is unique due to the presence of both formyl and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form stable amide bonds makes it particularly valuable in bioconjugation and drug development .
Properties
Molecular Formula |
C12H9NO6 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-formyl-4-hydroxybenzoate |
InChI |
InChI=1S/C12H9NO6/c14-6-8-5-7(1-2-9(8)15)12(18)19-13-10(16)3-4-11(13)17/h1-2,5-6,15H,3-4H2 |
InChI Key |
XBMYSSCYUQCMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



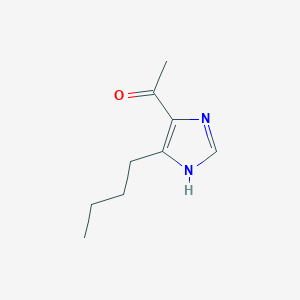

![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)

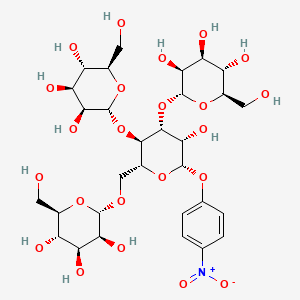

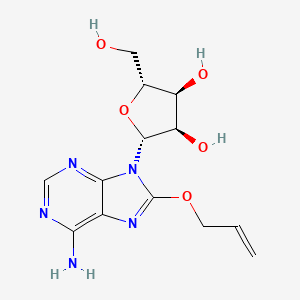
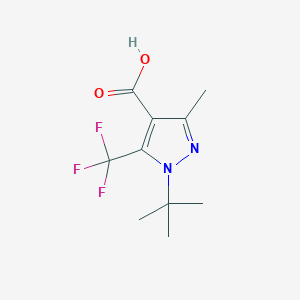

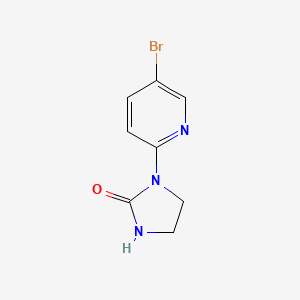
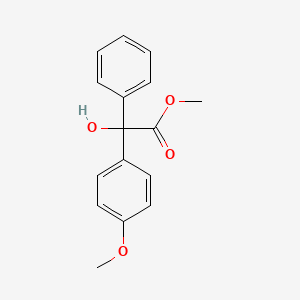
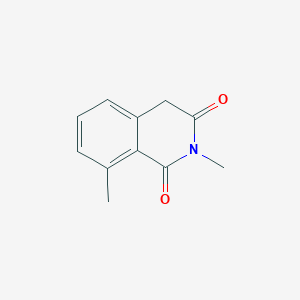
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
